molecular formula C15H14N4 B1372987 [4-(4-benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine CAS No. 1211496-52-4

[4-(4-benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine

Cat. No. B1372987
CAS RN: 1211496-52-4
M. Wt: 250.3 g/mol
InChI Key: CXQRPKZVZFRMSB-UHFFFAOYSA-N
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Description

“[4-(4-benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine” is a type of 1,2,4-triazole derivative . These derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “[4-(4-benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine”, has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “[4-(4-benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine” was established by NMR and MS analysis . The IR spectrum shows characteristic peaks for C–H stretch (aromatic and aliphatic), C=O (ketone), C=N, and C–N stretch (aromatic) .


Chemical Reactions Analysis

“[4-(4-benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine” has been incorporated into Mn (II)/Cu (II) based coordination frameworks . This suggests that it can participate in complex formation reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of “[4-(4-benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine” have been characterized using various spectroscopic techniques . For instance, the IR spectrum shows characteristic peaks for C–H stretch (aromatic and aliphatic), C=O (ketone), C=N, and C–N stretch (aromatic) .

Scientific Research Applications

Anticancer Activity

4-Phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione, a compound closely related to 4-(4-benzyl-4H-1,2,4-triazol-3-yl)phenylamine, has been studied for its anticancer potential. Research shows that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including melanoma, breast, and pancreatic cancer cells. Particularly, certain derivatives demonstrated high activity in 3D cell cultures and were identified as promising candidates for antimetastatic therapy (Šermukšnytė et al., 2022).

Antioxidant and Antimicrobial Properties

A series of derivatives containing the 4-benzyl/phenyl-1,2,4-triazole moiety, similar to the compound , have shown notable antioxidant and antimicrobial properties. These compounds displayed potent scavenging of DPPH and superoxide radicals and also exhibited antimicrobial activities against various microorganisms (Baytas et al., 2012).

Antimicrobial Activity

Novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, which are structurally related to the compound in focus, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown promising results as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Acid-Base Properties

The acid-base properties of derivatives of 4-benzyl-4H-1,2,4-triazole have been studied, revealing insights into their chemical behavior in different solvent mixtures. This research contributes to the understanding of the fundamental chemical properties of such compounds (Azimi et al., 2008).

Synthesis of Derivatives

A study on the synthesis of various 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives, including those with benzyl groups, has been conducted. This research is significant for developing new compounds with potential biological activities (Cansiz et al., 2004).

Corrosion Inhibition

Benzimidazole derivatives, structurally similar to 4-(4-benzyl-4H-1,2,4-triazol-3-yl)phenylamine, have been synthesized and investigated for their effectiveness as corrosion inhibitors for mild steel. Such studies are crucial for industrial applications where corrosion resistance is essential (Yadav et al., 2013).

Future Directions

The future directions for research on “[4-(4-benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine” and other 1,2,4-triazole derivatives include the design and development of more selective and potent anticancer molecules . These compounds could be used as a structural optimization platform for this purpose .

Mechanism of Action

Target of Action

Similar compounds have shown inhibitory activities against cancer cell lines .

Mode of Action

It’s known that some of the hybrids of this compound exhibited potent inhibitory activities against mcf-7 and hct-116 cancer cell lines . This suggests that the compound might interact with cellular targets to inhibit the proliferation of these cells.

Biochemical Pathways

It is known that the compound has shown inhibitory activities against cancer cell lines , suggesting that it may affect pathways related to cell proliferation and survival.

Result of Action

The result of the action of [4-(4-benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine is the inhibition of the proliferation of certain cancer cells . This suggests that the compound may have potential therapeutic applications in the treatment of cancer.

properties

IUPAC Name

4-(4-benzyl-1,2,4-triazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4/c16-14-8-6-13(7-9-14)15-18-17-11-19(15)10-12-4-2-1-3-5-12/h1-9,11H,10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQRPKZVZFRMSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NN=C2C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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